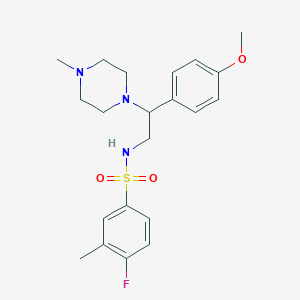

4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

Description

The compound 4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by:

- A sulfonamide core linked to a 3-methyl-4-fluoro-substituted benzene ring.

- An ethyl chain bridging 4-methoxyphenyl and 4-methylpiperazinyl groups at the N-position.

This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy, methylpiperazine) substituents, which may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name |

4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O3S/c1-16-14-19(8-9-20(16)22)29(26,27)23-15-21(25-12-10-24(2)11-13-25)17-4-6-18(28-3)7-5-17/h4-9,14,21,23H,10-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZZMIUCBWJGOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the piperazine derivative: This involves the reaction of 4-methylpiperazine with an appropriate halogenated precursor under basic conditions.

Introduction of the methoxyphenyl group: This step involves the coupling of the piperazine derivative with 4-methoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Sulfonamide formation: The final step involves the reaction of the intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly used.

Major Products:

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may also interact with cellular receptors or ion channels, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below summarizes key structural differences between the target compound and analogs identified in the evidence:

Key Comparative Insights

Sulfonamide Core vs. Heterocyclic Systems

- The target compound’s benzenesulfonamide core contrasts with analogs incorporating pyrimidine (e.g., ) or pyrazolo-pyrimidine-chromenone scaffolds . Heterocyclic systems may enhance binding to specific targets (e.g., kinases) but increase metabolic complexity .

Piperazine Substitution and Linker Flexibility

- The target’s ethyl-linked 4-methylpiperazine provides greater conformational flexibility compared to the methyl-linked piperazine in . Flexible linkers may improve binding to dynamic enzyme pockets .

- Piperazine derivatives are common in CNS-targeting drugs due to their ability to modulate lipophilicity and blood-brain barrier penetration .

Aromatic Substituent Effects

- The 4-methoxyphenyl group in the target compound is shared with , where it may contribute to π-π stacking interactions.

- Dual fluoro substituents in and may enhance metabolic stability but could increase steric hindrance.

Molecular Weight and Complexity

- The target compound’s molecular weight is likely lower than (589.1 g/mol), suggesting better bioavailability.

Implications for Drug Design

- Target Compound Advantages : Simpler scaffold with balanced hydrophobicity (methyl, methoxy) and polarity (piperazine, sulfonamide). The ethyl linker may optimize pharmacokinetics.

- Heterocyclic Analogs: While structurally complex, compounds like and demonstrate the utility of hybrid scaffolds in targeting multifunctional enzymes (e.g., dual kinase-chromenone inhibitors) .

- Piperazine Optimization : Methyl-linked piperazines (e.g., ) offer rigidity for selective receptor binding, whereas ethyl-linked versions (target compound) may improve tissue penetration.

Biological Activity

4-Fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide compound that exhibits significant biological activity. Its unique structure, which includes a fluorine atom, a methoxy group, and a piperazine moiety, contributes to its potential applications in medicinal chemistry, particularly in the development of drugs targeting various diseases.

- Molecular Formula : C21H28FN3O3S

- Molecular Weight : 421.5 g/mol

- CAS Number : 903303-93-5

| Property | Value |

|---|---|

| Molecular Formula | C21H28FN3O3S |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 903303-93-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group is known for its ability to inhibit various enzymes, potentially leading to anticancer effects by modulating cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activities. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of various cancer cell lines through mechanisms such as:

- Inhibition of cell cycle progression.

- Induction of apoptosis.

In vitro studies revealed that related compounds have IC50 values in the low nanomolar range against several cancer types, suggesting strong anticancer potential.

Other Biological Activities

The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, indicating possible applications in neuropharmacology. Additionally, the methoxy group may enhance lipophilicity, improving bioavailability and efficacy.

Case Studies

- Antitumor Activity : A study involving related sulfonamide compounds demonstrated significant inhibition of tumor growth in mouse models. Compounds with similar structural features showed IC50 values ranging from 0.64 µM to lower nanomolar ranges against various cancer cell lines (e.g., HCT116 colon cancer).

- Enzyme Inhibition : In biochemical assays, related compounds have been reported to inhibit key enzymes involved in cancer metabolism, showcasing their potential as therapeutic agents.

Q & A

Q. What are the key steps in synthesizing 4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves sequential coupling of the benzenesulfonamide core with a piperazine derivative and a methoxyphenyl-ethyl moiety. Critical steps include:

- Amide bond formation : Reaction of 3-methyl-4-fluorobenzenesulfonyl chloride with a secondary amine intermediate under controlled pH (8–9) and low temperature (0–5°C) to minimize side reactions .

- Piperazine incorporation : Use of 4-methylpiperazine in a nucleophilic substitution or reductive amination step, requiring anhydrous conditions and catalysts like Pd/C or NaBH(OAc)₃ .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity .

Optimization : Reaction yields improve with precise temperature control (e.g., 60–70°C for coupling steps) and stoichiometric excess (1.2–1.5 eq) of sulfonyl chloride .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with diagnostic signals:

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) monitor purity (>98%) and detect sulfonic acid byproducts .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 476.22) .

Q. How does the molecular structure influence its physicochemical properties?

- Solubility : The 4-methoxyphenyl group enhances lipophilicity (logP ~2.8), while the sulfonamide moiety contributes to moderate aqueous solubility (0.5–1 mg/mL in PBS pH 7.4) .

- Stability : Susceptible to hydrolysis at the sulfonamide bond under strongly acidic/basic conditions (pH <3 or >10), necessitating storage at 4°C in inert atmospheres .

- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC entries) reveals planar aromatic systems and tetrahedral geometry at the piperazine nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reaction products?

- Case Study : If a reaction yields an unexpected "double sulfonamide" (e.g., due to over-sulfonation), LC-MS/MS can identify adducts (e.g., [M+SO₃H]⁻), while ¹⁹F NMR detects fluorinated impurities .

- Mitigation : Adjust stoichiometry (reduce sulfonyl chloride to 1.0 eq) and employ scavengers (e.g., polymer-bound dimethylamine) to quench excess reagents .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

- Derivatization : Synthesize analogs with:

- Biological assays :

- Enzyme inhibition : Measure IC₅₀ against carbonic anhydrase isoforms (e.g., hCA-II) via stopped-flow CO₂ hydration assays .

- Cellular uptake : Fluorescence polarization assays using FITC-labeled analogs quantify membrane permeability .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

- QSAR Modeling : Use Gaussian or MOE software to correlate logD (1.5–3.0) with CNS penetration .

- Molecular Dynamics : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma half-life .

- ADMET Prediction : SwissADME estimates CYP3A4-mediated metabolism risks, highlighting susceptible sites (e.g., N-methylpiperazine) for deuteration .

Q. What experimental designs are recommended for studying metabolic pathways?

- In vitro assays :

- Isotope labeling : Synthesize ¹⁴C-labeled analogs for autoradiography-based tissue distribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.